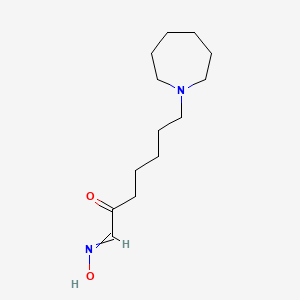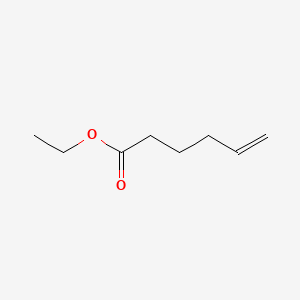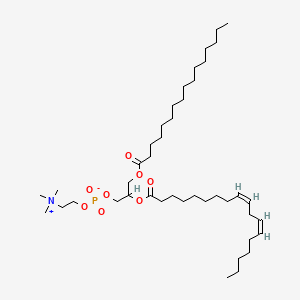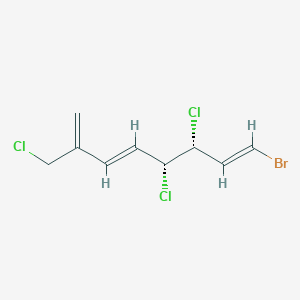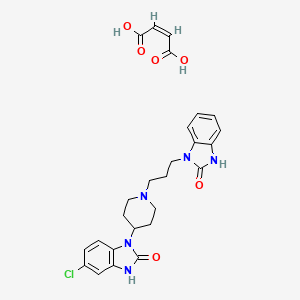
ドンピリドンマレイン酸塩
概要
説明
Synthesis Analysis
Domperidone Maleate is synthesized through a complex process involving molecular imprinting. A study by زهراء مهدي1 and يحيى كمال البياتي2 (2020) describes the synthesis of liquid electrodes for Domperidone Maleate, highlighting the use of molecularly imprinted polymers (MIP) and non-imprinted polymers (NIP) with Domperidone Maleate as a template. The synthesis uses methyl methacrylate (MMA) as a monomer, cross-linkers like N,N-methylenebisacrylamide (NMAA) and ethylene glycol dimethacrylate (EGDMA), and benzoyl peroxide (BP) as an initiator (زهراء مهدي1 & يحيى كمال البياتي2, 2020).
Molecular Structure Analysis
Research on the molecular structure of Domperidone Maleate is primarily focused on its interaction with other chemicals and its form in various pharmaceutical preparations. The molecular interactions and the formation of complexes, as seen in various studies, are key to understanding its structure and behavior in different environments.
Chemical Reactions and Properties
The chemical properties of Domperidone Maleate are explored through its interactions and reactions with different chemicals. For example, F. A. Al-Saif et al. (2019) studied the charge transfer complexes formed between Domperidone and various π-acceptors. This study provides insight into the chemical interactions and properties of Domperidone Maleate (F. A. Al-Saif et al., 2019).
Physical Properties Analysis
The physical properties of Domperidone Maleate, such as solubility and permeability, are significant for its pharmaceutical applications. Neslihan Üstündağ Okur et al. (2023) conducted a study to enhance the oral bioavailability of Domperidone Maleate, which sheds light on its physical properties like solubility and permeability in the gastrointestinal tract (Neslihan Üstündağ Okur et al., 2023).
Chemical Properties Analysis
The chemical properties of Domperidone Maleate are crucial for its efficacy and stability. The formation of inclusion complexes and the stability of Domperidone Maleate in different conditions are essential aspects of its chemical properties. For instance, P. Thapa et al. (2014) explored the solubility enhancement of Domperidone Maleate using Hydroxypropyl-β-Cyclodextrin, highlighting the chemical interactions that enhance its solubility (P. Thapa et al., 2014).
科学的研究の応用
経口バイオアベイラビリティの向上
ドンピリドンマレイン酸塩: は水溶性が低いことが知られており、生物薬剤学的分類システムクラスII物質に分類されます。この制限を克服するための新しいアプローチは、自己乳化性薬物送達システム(SEDDS)の使用です。 研究によると、SEDDSはドンピリドンマレイン酸塩の水溶性を大幅に向上させることができ、その結果、バイオアベイラビリティが向上することが示されています 。これは、吸収効率が重要な経口薬物送達にとって特に有益です。
透過性研究
インビトロおよびインシチュの透過性研究は、薬物の吸収ダイナミクスを理解するために不可欠です。ドンピリドンマレイン酸塩は、Caco-2細胞単層およびラット腸モデルを使用してこのような研究の対象となっています。 これらの研究は、ヒトの腸管吸収を予測するのに役立ち、より効果的な経口医薬品製剤の開発を導くことができます .
合成方法
ドンピリドンマレイン酸塩の合成には、複雑な化学プロセスが関与します。合成方法、戦略、反応プロセスの体系的なレビューは、最も効率的な生産経路に関する洞察を提供します。 これらの方法を理解することは、薬物の費用対効果の高いスケーラブルな生産の開発に不可欠です .
作用機序
Target of Action
Domperidone Maleate primarily targets dopamine receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the emetic response .
Mode of Action
Domperidone Maleate acts as a peripherally selective antagonist of the dopamine D2 and D3 receptors . It blocks dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines . This speeds up how quickly and easily food moves through your digestive tract . It also acts on the chemoreceptor trigger zone in your brain, which is involved in nausea and vomiting .
Biochemical Pathways
The gastroprokinetic properties of Domperidone Maleate are related to its peripheral dopamine receptor blocking properties . It facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure .
Pharmacokinetics
Domperidone Maleate is extensively metabolized in the liver and intestines with oral administration . This occurs via hydroxylation and N-dealkylation . Domperidone Maleate is almost exclusively metabolized by CYP3A4/5, though minor contributions by CYP1A2, CYP2D6, and CYP2C8 have been reported . The bioavailability of Domperidone Maleate is 13-17% when taken orally .
Result of Action
The molecular and cellular effects of Domperidone Maleate’s action include increased gastrointestinal peristalsis, prolactin release, and antiemetic effects . It provides relief from nausea by blocking receptors at the chemoreceptor trigger zone, a location in the nervous system that mediates nausea .
Action Environment
Environmental factors such as the presence of food in the stomach can influence the action of Domperidone Maleate. Food in the stomach can slow down the absorption of Domperidone Maleate, thereby delaying its action . Additionally, the efficacy of Domperidone Maleate can be influenced by the individual’s metabolic capacity, which can be affected by factors such as age, liver function, and the presence of other medications .
Safety and Hazards
生化学分析
Biochemical Properties
Domperidone Maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically blocks dopamine receptors, which are crucial in regulating gastrointestinal motility and prolactin release . The compound’s interaction with dopamine receptors inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting .
Cellular Effects
Domperidone Maleate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, Domperidone Maleate enhances gastrointestinal motility and reduces nausea and vomiting . Additionally, it stimulates prolactin release, which can impact lactation and other prolactin-dependent processes .
Molecular Mechanism
The molecular mechanism of Domperidone Maleate involves its binding interactions with dopamine receptors. By acting as a specific blocker of these receptors, Domperidone Maleate inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting . The compound’s ability to cause prolactin release is also attributed to its interaction with dopamine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Domperidone Maleate change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Domperidone Maleate remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Domperidone Maleate can lead to sustained gastrointestinal motility and prolactin release .
Dosage Effects in Animal Models
The effects of Domperidone Maleate vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances gastrointestinal motility and reduces nausea and vomiting . At high doses, Domperidone Maleate can cause toxic or adverse effects, including increased prolactin levels and potential cardiovascular issues . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Domperidone Maleate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Domperidone Maleate, affecting its bioavailability and efficacy . The compound’s impact on metabolic flux and metabolite levels can influence its therapeutic effects and potential side effects .
Transport and Distribution
Domperidone Maleate is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Domperidone Maleate’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Domperidone Maleate affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization can influence Domperidone Maleate’s interaction with biomolecules and its overall therapeutic effects .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent), 110-16-7 (Parent) | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901019221 | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83898-65-1, 99497-03-7 | |
| Record name | Domperidone maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMPERIDONE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



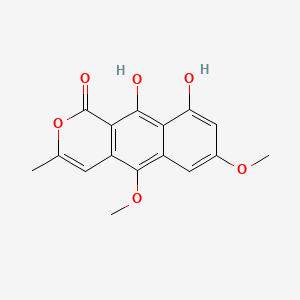
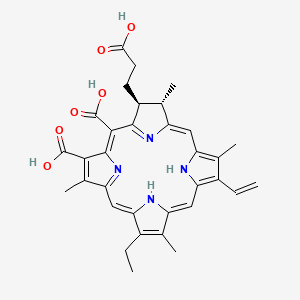
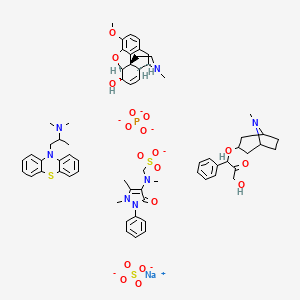
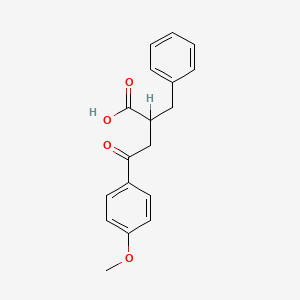
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)


